(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5S2/c1-29-11-10-25-18-7-4-16(22)14-19(18)31-21(25)23-20(26)15-2-5-17(6-3-15)32(27,28)24-8-12-30-13-9-24/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAOYPGADAXYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzo[d]thiazole moiety : Contributes to its biological activity.
- Morpholinosulfonyl group : Enhances solubility and interaction with biological targets.
- Fluorine and methoxyethyl substituents : Influence lipophilicity and bioavailability.
The molecular formula is , with a molecular weight of approximately 398.41 g/mol.
Preliminary studies suggest that the compound may interact with various biological targets, potentially modulating their activity. Key mechanisms include:
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in cancer cell proliferation, potentially leading to anticancer effects.
- Receptor Interaction : It may bind to specific receptors, influencing signaling pathways critical for cellular function.
Biological Activity Overview
Recent research indicates that this compound exhibits the following biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Potential to inhibit tumor growth through enzyme modulation. |
| Antimicrobial | Exhibits activity against various pathogens, suggesting broad-spectrum efficacy. |
| Antiviral | May interfere with viral replication mechanisms. |
Interaction Studies
Computational methods such as molecular docking have been employed to predict the binding affinity of the compound with various biological targets. These studies reveal that:
- The compound's structural features enhance its interaction potential with target proteins.
- Similarity to known bioactive compounds allows for predictions of side effects and therapeutic outcomes.
Case Studies
- Anticancer Activity : A study demonstrated that this compound significantly reduced the viability of cancer cell lines in vitro, indicating its potential as a therapeutic agent against cancer.
- Antimicrobial Efficacy : Another investigation revealed that this compound exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, highlighting its potential for development into new antibiotics.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzo[d]thiazole core.
- Introduction of the morpholinosulfonyl group.
- Final purification using techniques such as chromatography.
Optimizing these steps can enhance yield and purity, making the compound more viable for research and therapeutic applications.
Scientific Research Applications
(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a synthetic compound that is of interest in medicinal chemistry for its unique structure and potential biological activities. The compound has a molecular formula of C21H22FN3O5S2 and a molecular weight of 479.54 g/mol.
This compound may interact with various biological targets, potentially modulating their activity. Key mechanisms may include:
- Enzyme Inhibition The compound has demonstrated potential in inhibiting enzymes involved in cancer cell proliferation, suggesting anticancer effects.
- Receptor Interaction It may bind to specific receptors, influencing signaling pathways critical for cellular function.
Biological Activities Overview
| Activity Type | Description |
|---|---|
| Anticancer | Potential to inhibit tumor growth through enzyme modulation. |
| Antimicrobial | Exhibits activity against various pathogens, suggesting broad-spectrum efficacy. |
| Antiviral | May interfere with viral replication mechanisms. |
Interaction Studies
Computational methods, such as molecular docking, have been used to predict the binding affinity of the compound with various biological targets. These studies reveal that:
- The compound's structural features enhance its interaction potential with target proteins.
- Similarity to known bioactive compounds allows for predictions of side effects and therapeutic outcomes.
Case Studies
- Anticancer Activity: A study showed that this compound significantly reduced the viability of cancer cell lines in vitro, indicating its potential as a therapeutic agent against cancer.
- Antimicrobial Efficacy: Another investigation revealed that this compound exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, highlighting its potential for development into new antibiotics.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzo[d]thiazole core.
- Introduction of the morpholinosulfonyl group.
- Final purification using techniques such as chromatography.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Comparative Findings
Substituent Impact on Physicochemical Properties
- Fluoro vs. Trifluoromethyl : The target’s 6-fluoro group (electron-withdrawing) contrasts with the 6-CF₃ group in ’s analogs. While both enhance electrophilicity, CF₃ offers greater metabolic stability but may reduce solubility .
- Sulfonyl Groups: The target’s morpholinosulfonyl group is bulkier and more polar than methylsulfonyl (), likely improving aqueous solubility and target engagement through hydrogen bonding .
- Methoxyethyl vs. Ethyl/Dimethoxy : The 3-(2-methoxyethyl) group in the target balances lipophilicity and flexibility compared to the rigid 5,6-dimethoxy substitution in ’s analog, which may hinder membrane permeability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide?
- Methodology :
- Step 1 : Synthesize the benzothiazole core via condensation of 6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2-amine with a suitable carbonyl source (e.g., benzoyl chloride derivatives) under reflux in anhydrous conditions.
- Step 2 : Introduce the morpholinosulfonyl group via nucleophilic substitution or coupling reactions. For example, react 4-chlorosulfonylbenzoyl chloride with morpholine in a polar aprotic solvent (e.g., DCM) at 0–5°C to form the sulfonamide intermediate .
- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm stereochemistry via NOESY NMR to ensure (Z)-configuration .
- Key Considerations : Optimize reaction time and temperature to avoid decomposition of the morpholinosulfonyl moiety.
Q. How can NMR and mass spectrometry (MS) be utilized to characterize this compound?
- 1H/13C NMR Analysis :
- The methoxyethyl group (CH3OCH2CH2-) will show a triplet for the terminal CH2 (δ ~3.5–3.7 ppm) and a singlet for the OCH3 (δ ~3.3 ppm). The benzo[d]thiazole protons resonate as a multiplet in δ 7.0–8.5 ppm. The (Z)-configuration is confirmed by NOESY cross-peaks between the thiazole NH and adjacent substituents .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for studying the electronic properties and reaction mechanisms of this compound?
- DFT Workflow :
- Optimize geometry using B3LYP/6-31G(d) basis set. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites.
- Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the morpholinosulfonyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
- Mechanistic Insights : Simulate reaction pathways (e.g., amide bond formation) using transition-state modeling. Compare activation energies of (Z) vs. (E) isomers .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?
- Experimental Design :
- In vitro assays : Test inhibition of target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Include positive controls (e.g., staurosporine for kinases).
- Modification Strategy : Synthesize analogs with varied substituents (e.g., replacing morpholinosulfonyl with piperazinylsulfonyl) to assess impact on potency.
- Data Analysis : Use IC50 values and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity. Evidence from thiazole-quinolinium derivatives suggests the benzothiazole core enhances DNA intercalation .
Q. What strategies address solubility challenges in formulation for in vivo studies?
- Formulation Approaches :
- Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin inclusion complexes to enhance aqueous solubility.
- Prepare prodrugs by esterifying the sulfonamide group, improving bioavailability. Monitor stability via HPLC .
Q. How can conflicting data in biological assays be resolved?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
